molecular formula C12H15NO B1676851 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 16078-42-5

1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B1676851
CAS No.: 16078-42-5
M. Wt: 189.25 g/mol
InChI Key: IJTWYLGCGAIGAQ-UHFFFAOYSA-N
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Description

1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a tetrahydroquinoline core with an acetyl group at the first position and a methyl group at the second position.

Mechanism of Action

Target of Action

Similar compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been shown to have neuroprotective activity

Mode of Action

It’s worth noting that similar compounds, like 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been shown to demonstrate neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins

Biochemical Pathways

Similar compounds have been shown to affect dopamine metabolism , suggesting that 1-acetyl-2-methyl-1,2,3,4-tetrahydroquinoline may have a similar effect. The downstream effects of this interaction could include changes in mood, movement, and other functions regulated by dopamine.

Result of Action

Similar compounds have been shown to have neuroprotective effects , suggesting that 1-acetyl-2-methyl-1,2,3,4-tetrahydroquinoline may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can be synthesized through several methods. One common method involves the condensation of 2-methyl-1,2,3,4-tetrahydroquinoline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher production rates and reduced costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline or tetrahydroquinoline derivatives.

    Substitution: The acetyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline and tetrahydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can be compared with other similar compounds, such as:

    2-Methyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the acetyl group.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a different core scaffold.

    1-Acetyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the methyl group.

Uniqueness: The presence of both the acetyl and methyl groups in this compound provides unique chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-7-8-11-5-3-4-6-12(11)13(9)10(2)14/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTWYLGCGAIGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290876
Record name 1-(2-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16078-42-5
Record name NSC71584
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methyl-1,2,3,4-tetrahydroquinoline (216 mg, 1.469 mmol, available from TCl), was measured into a reaction test tube and acetic anhydride (0.139 ml, 1.469 mmol) was added and left to stir overnight. LCMS analysis showed the reaction had gone to completion. The crude product was purified by MDAP to give the desired compound (677 mg)
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
0.139 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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